molecular formula C22H20ClN5O4S3 B7499632 5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

Cat. No.: B7499632
M. Wt: 550.1 g/mol
InChI Key: ROINCIMLQJZYRL-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide is a complex organic compound featuring a quinoxaline core, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with chlorosulfonic acid, followed by amination with pyrrolidine.

    Final Coupling: The final step involves coupling the quinoxaline and thiophene intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonamide and sulfonyl groups.

    Reduction: Reduction reactions can target the nitro groups if present or reduce the quinoxaline ring under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the quinoxaline and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitration can be achieved using nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced quinoxaline derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an inhibitor of specific enzymes or receptors due to its ability to interact with biological macromolecules. It is often studied for its binding affinity and specificity.

Medicine

In medicinal chemistry, 5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its conjugated system.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the quinoxaline and thiophene rings can participate in π-π stacking interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide: is similar to other quinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its binding affinity and specificity, making it a valuable compound for drug development.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4S3/c23-19-10-11-20(33-19)34(29,30)27-22-21(25-17-8-1-2-9-18(17)26-22)24-15-6-5-7-16(14-15)35(31,32)28-12-3-4-13-28/h1-2,5-11,14H,3-4,12-13H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROINCIMLQJZYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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